molecular formula C14H17NO4S B14362892 Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate CAS No. 92906-70-2

Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate

Cat. No.: B14362892
CAS No.: 92906-70-2
M. Wt: 295.36 g/mol
InChI Key: JWFWPTATNXYWQR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate is a complex organic compound with a unique structure that includes both ester and benzothiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate typically involves the esterification of 2,3-dihydro-1,3-benzothiazole-2-carboxylic acid with ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzothiazole ring may also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate is unique due to the presence of both ester and benzothiazole functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

92906-70-2

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-3H-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C14H17NO4S/c1-3-18-12(16)9-14(13(17)19-4-2)15-10-7-5-6-8-11(10)20-14/h5-8,15H,3-4,9H2,1-2H3

InChI Key

JWFWPTATNXYWQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(NC2=CC=CC=C2S1)C(=O)OCC

Origin of Product

United States

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